5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry and drug discovery .
Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For example, the thiol group (-SH) can undergo oxidation reactions to form disulfides. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including those closely related to "5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol," have been synthesized and characterized for various applications. For example, new S-derivatives of 1,2,4-triazole have been synthesized, showing high yields and a wide range of activities, such as antibacterial effects. These derivatives demonstrate the versatility of triazole-based compounds in synthesizing new materials with potential biological and industrial applications (Bigdan, 2021).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal properties of triazole derivatives. For instance, triazole compounds have shown significant antimicrobial and antifungal activity, which suggests their potential as pharmacological agents in treating infections (Safonov & Panasenko, 2022). This opens avenues for further research into the development of new antimicrobial and antifungal drugs based on triazole chemistry.
Corrosion Inhibition
Triazole derivatives have also been studied for their corrosion inhibition properties. For example, certain compounds containing the triazole moiety have been found to substantially inhibit the corrosion of metals in acidic media, indicating their potential application in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Gece & Bilgiç, 2012).
Molecular-Level Understanding and Quantum Chemical Approach
The relationship between molecular structures and the efficiency of triazole derivatives in various applications, such as corrosion inhibition, has been a subject of research. Studies employing density functional theory calculations have provided insights into the inhibition mechanisms of these compounds, linking their electronic and structural characteristics to their functional efficiency. This highlights the importance of molecular-level understanding in optimizing the performance of triazole-based compounds for specific applications (Gece & Bilgiç, 2012).
Mechanism of Action
Properties
IUPAC Name |
3-(4-bromophenyl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c1-10-7-11(2)9-14(8-10)20-15(18-19-16(20)21)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNDKNBGIOTTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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